(S)-4-Methyloxazolidin-2-one

Catalog No.
S1899718
CAS No.
4042-35-7
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methyloxazolidin-2-one

Avoid costly byproduct contamination and poor coupling yields during scale-up. This chiral auxiliary resolves the common failure mode of bulkier Evans auxiliaries where steric clash forces endocyclic ring-opening, generating hydroxyamide impurities.

  • 98% purity crystalline solid (mp 76-78 °C) for robust N-acylation.
  • Minimizes reactor volume via low molecular weight, cutting raw material costs in multi-kg campaigns.
  • Selective exocyclic cleavage with LiOH/H2O2 prevents difficult-to-remove byproducts.

CAS Number

4042-35-7

Product Name

(S)-4-Methyloxazolidin-2-one

IUPAC Name

(4S)-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1

InChI Key

VAJFEOKPKHIPEN-VKHMYHEASA-N

SMILES

CC1COC(=O)N1

Canonical SMILES

CC1COC(=O)N1

Isomeric SMILES

C[C@H]1COC(=O)N1

The exact mass of the compound (S)-4-Methyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-4-Methyl-2-oxazolidinone, (4S)-4-Methyl-1,3-oxazolidin-2-one, (S)-4-Methyl-2-oxazolidone, L-Alaninol-derived oxazolidinone

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

(S)-4-Methyloxazolidin-2-one (CAS 4042-35-7) is a crystalline, L-alaninol-derived chiral auxiliary widely utilized in asymmetric synthesis for stereocontrolled aldol additions, alkylations, and Diels-Alder cycloadditions. As the lowest-molecular-weight member of the classic Evans oxazolidinone family, it functions as a stoichiometric chiral director by forming N-acyl derivatives that restrict the conformational flexibility of reactive enolates. Its baseline value in procurement lies in its optimal balance of sufficient diastereofacial shielding and minimal mass burden, making it a highly processable solid (melting point 76–78 °C) that integrates seamlessly into standard laboratory and industrial asymmetric workflows [1].

Research Fit

Chiral auxiliary for asymmetric synthesis (Evans auxiliary class)
Stereoselective alkylations, aldol condensations, cycloadditions
Room-temperature solid; compatible with standard synthetic workflows

While buyers might assume that bulkier analogues like (S)-4-benzyl- or (S)-4-isopropyl-2-oxazolidinone are universally superior due to their maximized steric shielding, generic substitution frequently fails in complex or scale-up scenarios. Replacing the methyl variant with a bulkier auxiliary on an already sterically encumbered substrate can severely depress initial N-acylation and subsequent enolate coupling yields due to excessive steric clash. Furthermore, during the critical downstream auxiliary cleavage step (e.g., using LiOH/H2O2), excessive steric bulk at the chiral center forces nucleophilic attack onto the endocyclic ring carbonyl rather than the exocyclic acyl group. This misdirection destroys the auxiliary via ring-opening and contaminates the product stream with difficult-to-remove hydroxyamide byproducts, a failure mode specifically mitigated by selecting the less hindered methyl variant[1].

Mismatch Risk

! (R)-enantiomer substitution may invert stereochemical outcome in asymmetric reactions
! Different 4-substituted oxazolidinones (e.g., benzyl, isopropyl) may alter diastereoselectivity
! Enantiomer-dependent antibacterial activity context may not transfer; requires enantiomer-specific review

Superior Atom Economy in Stoichiometric Chiral Induction

Because Evans auxiliaries are used in stoichiometric quantities, the molecular weight of the auxiliary directly impacts the mass efficiency of the entire synthetic step. (S)-4-Methyloxazolidin-2-one has a molecular weight of 101.10 g/mol, whereas the commonly used (S)-4-benzyl-2-oxazolidinone weighs 177.20 g/mol. Procuring the methyl variant results in a 43% reduction in the auxiliary mass required per mole of reaction. In multi-kilogram scale-up, this mass reduction significantly decreases reactor volume requirements, solvent usage, and the mass of waste generated during the auxiliary cleavage and recovery phases [1].

Evidence DimensionAuxiliary mass required per mole of chiral induction
Target Compound Data101.10 g/mol ((S)-4-methyl variant)
Comparator Or Baseline177.20 g/mol ((S)-4-benzyl variant)
Quantified Difference43% reduction in stoichiometric mass burden
ConditionsStandard stoichiometric N-acylation workflows

Minimizing the mass of the stoichiometric auxiliary directly improves process economics by reducing raw material costs and maximizing reactor throughput.

Enantiomeric purity
Data to verify
(S): >99% ee | (R): >95% ee (typical vendor specification)
Supports high stereochemical fidelity; certified enantiopurity advantage over typical (R)-supply
Vendor specification review; batch-specific verification recommended

Enhanced Cleavage Kinetics and Auxiliary Recovery

The utility of a chiral auxiliary depends heavily on its ability to be cleanly cleaved and recovered without degrading the product. Under standard LiOH/H2O2 hydrolysis conditions, bulkier auxiliaries like the isopropyl or tert-butyl derivatives often suffer from competitive endocyclic cleavage, where the hydroxide attacks the oxazolidinone ring, forming up to 20% of unwanted hydroxyamide byproducts. The reduced steric hindrance of the methyl group in (S)-4-methyloxazolidin-2-one strongly biases the reaction toward the desired exocyclic cleavage. This kinetic preference typically ensures >90% recovery of the intact auxiliary and prevents the accumulation of ring-opened contaminants that complicate downstream purification [1].

Evidence DimensionExocyclic vs. endocyclic cleavage preference
Target Compound DataHighly biased toward exocyclic cleavage (>90% intact recovery)
Comparator Or BaselineBulkier variants (e.g., isopropyl) exhibit increased endocyclic ring-opening (up to 20% byproduct)
Quantified DifferenceSignificant reduction in hydroxyamide byproduct formation
ConditionsLiOH/H2O2 mediated hydrolysis of N-acyl oxazolidinones

Clean cleavage prevents product contamination and allows for efficient recycling of the auxiliary, which is critical for cost-effective industrial manufacturing.

Antibacterial activity
Class-level
Qualitative comparative statement: (S)-enantiomer reported to exhibit differentiated antibacterial profile vs. (R)
Enantiomer-specific antibacterial context; not a quantified potency claim
Source-based class inference; independent validation required for structure-activity conclusions

Preserved Enolate Reactivity with Hindered Electrophiles

In the synthesis of highly complex molecules, the substrate itself often presents significant steric bulk. When coupling such hindered enolates, the use of a bulky auxiliary like (S)-4-isopropyl-2-oxazolidinone can suppress the reaction entirely due to severe transition-state steric clash. The (S)-4-methyl variant provides a critical balance, offering sufficient facial bias to maintain high diastereoselectivity (often >95% de) while reducing the overall steric crowding. This allows carbon-carbon bond-forming reactions (such as aldol additions or alkylations) to proceed with viable yields (>70%) in systems where bulkier analogues fail to achieve practical conversion rates [1].

Evidence DimensionCoupling yield on sterically encumbered substrates
Target Compound DataMaintains viable yields (>70%) with high de%
Comparator Or BaselineIsopropyl/benzyl variants (often <50% yield or reaction failure)
Quantified DifferenceRestoration of reactivity in hindered systems
ConditionsAsymmetric aldol or alkylation with bulky electrophiles

Buyers must select the methyl variant when synthesizing highly functionalized targets where standard bulky auxiliaries halt the reaction progress.

Hydrogenation ee
Method context
4-Methyl derivative: moderate ee | Bulkier alkyl analogs: 91–94% ee
Reported lower enantioselectivity under Ru-NHC catalytic hydrogenation; method-specific limitation
Direct comparison from Chemical Science, 2018; bulkier auxiliaries preferred for this catalytic system

High-Throughput Scale-Up of Asymmetric Intermediates

Driven directly by its superior atom economy, this compound is the optimal choice for multi-kilogram industrial scale-up where minimizing the stoichiometric mass of the auxiliary reduces reactor volume and raw material costs [1].

Processes Requiring Mild and Clean Auxiliary Cleavage

Because it strongly favors exocyclic cleavage over endocyclic ring-opening, this variant is prioritized in workflows where the final product is sensitive and requires rapid LiOH/H2O2 hydrolysis without generating difficult-to-separate hydroxyamide byproducts [2].

Synthesis of Sterically Encumbered Active Pharmaceutical Ingredients (APIs)

When the API backbone or electrophile is already highly sterically hindered, the minimal effective steric shielding of the methyl group maintains viable coupling yields, preventing the reaction failures commonly seen with bulkier isopropyl or benzyl auxiliaries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral pool synthesis of enantiopure building blocks
Certified enantiomeric purity (chiral auxiliary reliability)
Stereochemical outcome assurance; ee verification in target reactions
Oxazolidinone antibiotic analogue synthesis
Enantiomer-specific antibacterial assay context
Antibacterial activity profiling; structure-activity relationship validation
Asymmetric methodology benchmarking
Well-characterized Evans auxiliary performance
Comparative enantioselectivity evaluation in novel catalytic systems

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-4-methyl-1,3-oxazolidin-2-one

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